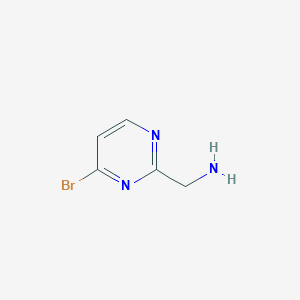

C-(4-Bromo-pyrimidin-2-yl)-methylamine

Description

C-(4-Bromo-pyrimidin-2-yl)-methylamine is a pyrimidine derivative featuring a bromine atom at the 4-position and a methylamine group (-CH₂NH₂) at the 2-position of the heterocyclic ring. Pyrimidines are pivotal in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules . The methylamine group contributes to basicity and hydrogen-bonding capacity, critical for molecular recognition in ligand-receptor interactions .

Synthetic routes for analogous brominated pyrimidines often involve halogenation or nucleophilic substitution. For example, bromo-chloro pyrimidine intermediates are synthesized via reactions with halogenating agents, as seen in the preparation of 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine . Crystallographic studies of related compounds, such as 4,6-dichloro-5-methoxypyrimidine, reveal intermolecular interactions (e.g., Cl···N) that stabilize crystal lattices, suggesting similar packing patterns may occur in the title compound .

Properties

IUPAC Name |

(4-bromopyrimidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZUBYXATBMJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Bromo-pyrimidin-2-yl)-methylamine typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylamine group. One common method is the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-methylpyrimidine. This intermediate is then reacted with methylamine under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced technologies may be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C-(4-Bromo-pyrimidin-2-yl)-methylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated pyrimidines.

Coupling Reactions: Products include biaryl or aryl-alkyl derivatives of pyrimidine.

Scientific Research Applications

Chemical Synthesis

C-(4-Bromo-pyrimidin-2-yl)-methylamine serves as a versatile building block in organic synthesis. Its bromine and amine functional groups facilitate various chemical transformations, making it useful for synthesizing more complex pyrimidine derivatives.

Synthetic Routes

- Bromination : The compound can be synthesized through the bromination of pyrimidine derivatives, followed by amination. This process enhances the reactivity of the pyrimidine ring.

- Amination : The introduction of the methylamine group allows for further modifications and derivatizations, expanding its utility in synthetic chemistry.

Biological Applications

The biological significance of this compound is highlighted through its investigation as a potential bioactive molecule in drug discovery.

Case Studies

- Antiviral and Anticancer Agents : Research has indicated that compounds containing brominated pyrimidines exhibit promising activity against various cancer cell lines and viral infections. For instance, derivatives have been shown to inhibit key enzymes involved in cancer progression and viral replication .

- Mechanism of Action : The mechanism often involves the interaction with specific molecular targets such as receptors or enzymes, potentially leading to therapeutic effects. Detailed studies are essential to elucidate these mechanisms further.

Pharmaceutical Development

This compound is explored for its role as an intermediate in pharmaceutical synthesis. Its unique structure allows for the development of new drugs targeting various diseases.

Therapeutic Properties

- Drug Formulation : The compound can be incorporated into formulations aimed at treating conditions like schizophrenia and other neuropsychiatric disorders, where pyrimidine derivatives have shown efficacy .

- Safety Profiles : Preliminary studies indicate favorable pharmacokinetic properties, including low toxicity levels and good bioavailability, which are critical for drug development .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals. Its ability to modify biological pathways makes it a candidate for developing herbicides and pesticides.

Research Findings

- Compounds derived from pyrimidines have demonstrated effectiveness against various pests and pathogens, suggesting that this compound could play a role in enhancing crop protection strategies .

Material Science

The compound's unique chemical properties also lend themselves to applications in material science, particularly in creating novel materials with specific functionalities.

Properties and Applications

- The integration of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of C-(4-Bromo-pyrimidin-2-yl)-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylamine group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include halogenated and methylamine-substituted pyrimidines (Table 1).

Key Observations :

- Cl···N) and distinct crystal packing .

- The methylamine group at position 2 may engage in stronger hydrogen bonding compared to amine or methoxy groups in analogs, altering solubility and stability.

Physicochemical Properties

- Solubility : Bromine’s polarizability may enhance solubility in organic solvents (e.g., acetonitrile) compared to chloro analogs, as seen in the crystallization of 4,6-dichloro-5-methoxypyrimidine .

- Thermal Stability : Stronger halogen bonding in brominated derivatives could increase melting points relative to chloro or methoxy analogs, though experimental data for the title compound remain unavailable.

Biological Activity

C-(4-Bromo-pyrimidin-2-yl)-methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a pyrimidine ring substituted with a bromine atom and a methylamine group. The synthesis typically involves nucleophilic substitution reactions where the bromine can be replaced by various nucleophiles, leading to a variety of derivatives that may exhibit different biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, potentially leading to anticancer or antimicrobial effects.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to anxiety and stress responses.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the low micromolar range .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The observed GI50 values suggest significant antiproliferative activity, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models, suggesting its utility in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens. Results indicated that it had an IC50 of 0.25 μg/mL against S. aureus, demonstrating strong antibacterial activity .

- Antitumor Activity : In a comparative study with known anticancer agents, this compound exhibited superior activity against glioblastoma cells, with a GI50 value significantly lower than that of standard treatments .

- Inflammation Model : In vivo experiments using carrageenan-induced paw edema models showed that the compound significantly reduced edema compared to control groups, highlighting its anti-inflammatory potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity (IC50 μg/mL) | Antitumor Activity (GI50 μM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 0.25 | 25.1 | Significant reduction |

| 4-Bromo-N-cyclohexylpyrimidin-2-amine | 0.5 | 30.0 | Moderate |

| 4-Bromo-N-methylpyrimidin-2-amine | 0.75 | 28.0 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.